molecular formula C13H13N3O5 B12962661 tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate

tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate

Cat. No.: B12962661
M. Wt: 291.26 g/mol
InChI Key: PKHVLYPYULXEGD-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Vilsmeier Formylation: The starting material, such as 4-bromo-1H-indazole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    N-Boc Protection: The formylated intermediate is then protected with a tert-butoxycarbonyl (Boc) group to form the N-Boc derivative.

    Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the 4-position.

    Deprotection and Esterification: The Boc group is removed, and the resulting compound is esterified with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, such as the formation of imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Ammonia (NH₃), hydrazine (N₂H₄)

Major Products Formed

    Oxidation: 3-carboxy-4-nitro-1H-indazole-1-carboxylate

    Reduction: tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate

    Substitution: Imines or hydrazones derived from the formyl group

Scientific Research Applications

tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group may also participate in covalent bonding with nucleophilic sites in proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-formyl-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Lacks the formyl group, which may affect its ability to participate in certain chemical reactions.

    tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

tert-butyl 3-formyl-4-nitroindazole-1-carboxylate

InChI

InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-9-5-4-6-10(16(19)20)11(9)8(7-17)14-15/h4-7H,1-3H3

InChI Key

PKHVLYPYULXEGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O

Origin of Product

United States

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